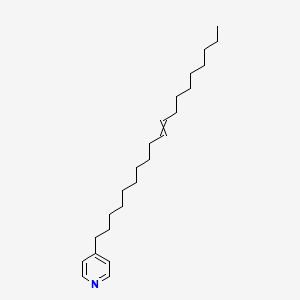
4-(Nonadec-10-EN-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nonadec-10-EN-1-YL)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a nonadec-10-en-1-yl group at the fourth position, making it a unique and interesting compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nonadec-10-EN-1-YL)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable nonadec-10-en-1-yl halide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel complexes can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Nonadec-10-EN-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The nonadec-10-en-1-yl group can be substituted with other functional groups using reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Nonadec-10-EN-1-YL)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, materials science, and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-(Nonadec-10-EN-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparación Con Compuestos Similares
4-(Nonadec-10-EN-1-YL)pyridine: Unique due to its long nonadec-10-en-1-yl chain.
4-(Dec-9-EN-1-YL)pyridine: Similar structure but with a shorter dec-9-en-1-yl chain.
4-(Hexadec-9-EN-1-YL)pyridine: Similar structure but with a hexadec-9-en-1-yl chain.
Uniqueness: this compound is unique due to its long nonadec-10-en-1-yl chain, which may impart distinct physicochemical properties and biological activities compared to its shorter-chain analogs. The length of the alkyl chain can influence the compound’s solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
264627-81-8 |
|---|---|
Fórmula molecular |
C24H41N |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
4-nonadec-10-enylpyridine |
InChI |
InChI=1S/C24H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-22-25-23-21-24/h9-10,20-23H,2-8,11-19H2,1H3 |
Clave InChI |
GQXUVULYMVYOEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



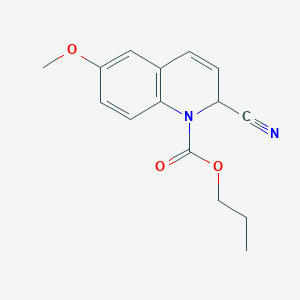
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
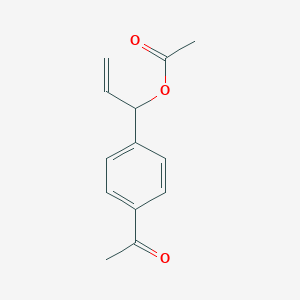
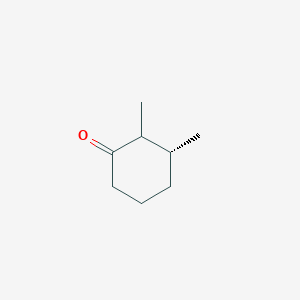
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
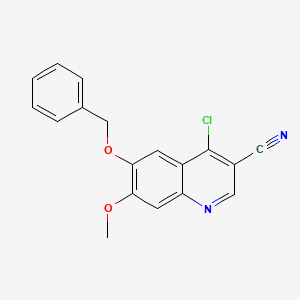

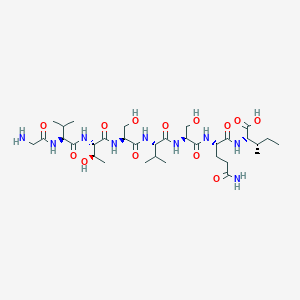
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
